![molecular formula C24H23Cl2N3O B4558424 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4558424.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including optical resolution, chlorination, amination, and other chemical reactions to achieve high purity and specific stereochemistry. For instance, optically active derivatives of related compounds were synthesized with high optical purities from specific acids available through optical resolution using quinidine and cinchonidine (Ashimori et al., 1991). Such meticulous synthesis processes are crucial for the preparation of compounds with desired pharmacological properties.
Molecular Structure Analysis
The molecular structure of N-[4-(4-Benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide and similar compounds is characterized using various analytical techniques, including NMR, IR, MS, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions. For example, studies have shown the crystal structure and DFT study of benzenesulfonamide compounds, revealing their molecular electrostatic potential and leading molecular orbital (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of N-[4-(4-Benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide involves interactions with various reagents, leading to the formation of different derivatives. These reactions are significant for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. For instance, novel derivatives with anti-acetylcholinesterase activity were synthesized by modifying the benzamide part of the molecule, demonstrating the compound's versatility in chemical reactions (Sugimoto et al., 1990).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is a representative compound within a group of benzamides known for their herbicidal activity on annual and perennial grasses. These compounds have potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, indicating a broad spectrum of applicability in managing unwanted vegetation in various agricultural settings (Viste, Cirovetti, & Horrom, 1970).
Neuroleptic and Cognitive Enhancing Properties
A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, related to the chemical structure , have been synthesized and evaluated for potential neuroleptic activity. These compounds have shown promise in inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response, similar to known neuroleptic drugs. Among these, compounds with 4-chloro or 4-fluoro substituents in the 3-phenyl group displayed neuroleptic-like activity, indicating potential applications in treating neurological and psychiatric disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
Antidepressant Metabolism
The metabolism of Lu AA21004, a novel antidepressant, was investigated to understand its oxidative metabolism involving the cytochrome P450 and other enzymes. This study provided insights into the biotransformation pathways of this antidepressant, highlighting the complexity of drug metabolism and the potential for personalized medicine approaches based on metabolic profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Antipsychotic Agents
Substituted benzamides, similar in structure to N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide, have been prepared and evaluated as potential atypical antipsychotic agents. These studies have revealed compounds with potent in vitro and in vivo activities indicative of atypical antipsychotic activity, providing a pathway for the development of new treatments for psychiatric disorders (Norman, Rigdon, Hall, Navas, 1996).
Antiacetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, demonstrating the potential for these compounds in the development of treatments for conditions such as Alzheimer's disease. This research highlights the importance of structural modifications to enhance biological activity and specificity (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O/c25-22-8-4-7-21(23(22)26)24(30)27-19-9-11-20(12-10-19)29-15-13-28(14-16-29)17-18-5-2-1-3-6-18/h1-12H,13-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEXLKIGYORUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



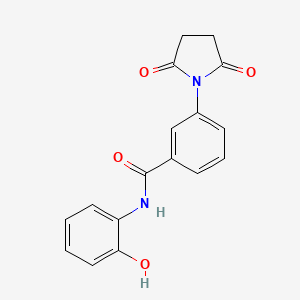
![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)
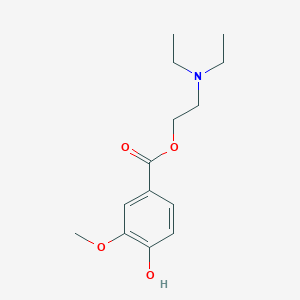
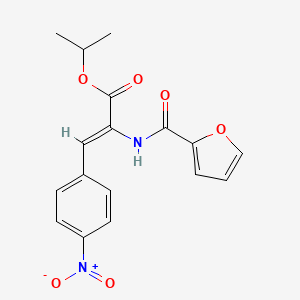
![2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)
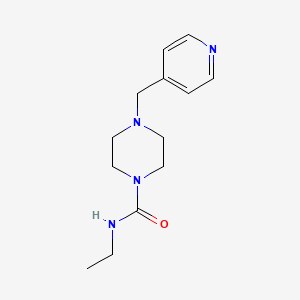
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)
![N-(4-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4558398.png)
![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)
![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)
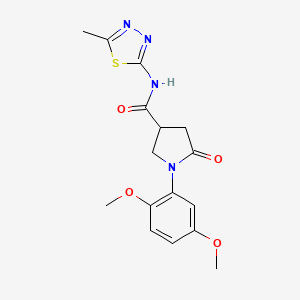
![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4558425.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)